3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoxazole core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol or dioxane, and bases like sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. This method is advantageous as it reduces the reaction time and energy consumption compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, dioxane), bases (e.g., sodium carbonate), and specific oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine: This compound shares a similar pyrimidinyl group and piperidine moiety but differs in the core structure.
4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid: This compound has a similar piperidine moiety but features a different core structure and functional groups.
Uniqueness
The uniqueness of 3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20N4O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H20N4O5/c1-26-14-10-20-18(21-11-14)27-13-6-8-22(9-7-13)17(24)12-23-15-4-2-3-5-16(15)28-19(23)25/h2-5,10-11,13H,6-9,12H2,1H3 |
InChI Key |
DGJUZJQTIXYDAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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